(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine

Catalog No.
S12522615
CAS No.
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine

Product Name

(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine

IUPAC Name

(2S)-2-methyl-1-(oxan-4-ylmethyl)piperazine

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-10-8-12-4-5-13(10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1

InChI Key

VCAKCHWUEJRITH-JTQLQIEISA-N

Canonical SMILES

CC1CNCCN1CC2CCOCC2

Isomeric SMILES

C[C@H]1CNCCN1CC2CCOCC2

(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is a chemical compound classified as a piperazine derivative. This compound features a six-membered ring with two nitrogen atoms, characteristic of piperazine structures, and is specifically distinguished by a methyl group at the second position and an oxan-4-ylmethyl substituent. Its molecular formula is C11H22N2OC_{11}H_{22}N_2O, with a molecular weight of approximately 198.31 g/mol. The compound's unique structure contributes to its varied chemical properties and potential biological activities.

The synthesis of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine typically involves the reaction of 2-methylpiperazine with oxan-4-ylmethyl chloride, facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane. This reaction occurs at room temperature, followed by purification through techniques like column chromatography. Additionally, industrial production may utilize catalytic processes involving aminoethylethanolamine or diethylenetriamine, enhancing efficiency for large-scale applications.

Research indicates that (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interaction with specific molecular targets, such as inhibiting certain enzymes or receptors. For instance, it may influence the epidermal growth factor receptor pathway, which plays a crucial role in cell proliferation and survival.

The primary synthesis method involves:

  • Reaction of 2-methylpiperazine: This serves as the starting material.
  • Oxan-4-ylmethyl chloride: This reagent reacts with the piperazine derivative in the presence of sodium hydroxide.
  • Solvent: Dichloromethane is commonly used as the solvent for this reaction.
  • Purification: The product is purified through column chromatography to yield the final compound.

(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has several applications:

  • Chemical Research: It acts as a building block in synthesizing more complex piperazine derivatives valuable in medicinal chemistry.
  • Biological Studies: The compound is investigated for its potential therapeutic effects and mechanisms.
  • Industrial Use: It is utilized in producing various chemicals, including surfactants and antioxidants.

Studies on (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine have focused on its interactions with biological targets. These studies reveal its potential to modulate pathways associated with cell growth and survival, particularly through receptor inhibition or enzyme interaction. Further research is necessary to fully elucidate its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine:

Compound NameStructure FeaturesUnique Aspects
1-Boc-piperazineProtected piperazine derivativeUsed in various synthetic applications
2-MethylpiperazineContains a six-membered ring with one nitrogen atomBasic structure for many derivatives
N-[6,6-dimethyl-5-(2S)-2-methyl...Contains additional methyl groups and substitutionsPotentially enhanced biological activity
1-(Dimethyl-1,2-oxazol-4-yl)methylFeatures an oxazole ring along with piperazineDifferent reactivity due to oxazole

Uniqueness

The uniqueness of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine lies in its specific substitution pattern, which enhances its reactivity and biological activity compared to other piperazine derivatives. The presence of the oxan-4-ylmethyl group provides distinct chemical properties that may lead to novel therapeutic applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types